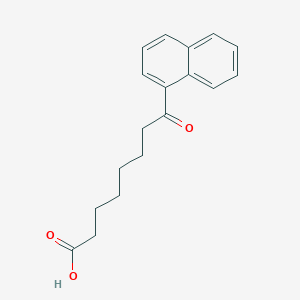

8-(1-Naphthyl)-8-oxooctanoic acid

説明

Synthesis Analysis

The synthesis of naphthalene derivatives, such as 8-(1-Naphthyl)-8-oxooctanoic acid, often involves complex reactions and methodologies. For instance, Kamada et al. (1979) detailed a novel method for synthesizing 8,9,10,11-tetrahydro-7H-cycloocta[de]naphthalene derivatives, which are closely related to 8-(1-Naphthyl)-8-oxooctanoic acid, through a series of pericyclization and alkylation reactions (Kamada, 1979).

Molecular Structure Analysis

The molecular structure of compounds related to 8-(1-Naphthyl)-8-oxooctanoic acid has been studied extensively, providing insights into their conformations and structural features. For example, research by Kamada and Yamamoto (1979) on the conformational equilibria of 8-alkyl derivatives of 8,9,10,11-tetrahydro-7H-cycloocta[de]naphthalenes offers valuable information on the molecular structure and dynamics of similar compounds (Kamada & Yamamoto, 1979).

Chemical Reactions and Properties

The reactivity and chemical properties of naphthalene derivatives, including 8-(1-Naphthyl)-8-oxooctanoic acid, are subjects of considerable interest. Saitoh et al. (2006) explored the unique electron-transfer reduction behavior of naphthalene-1,8-diylbis(diphenylmethylium), which is relevant for understanding the chemical reactions involving 8-(1-Naphthyl)-8-oxooctanoic acid and its analogs (Saitoh, Yoshida, & Ichikawa, 2006).

Physical Properties Analysis

The physical properties of naphthalene derivatives are crucial for their practical applications. While specific studies on 8-(1-Naphthyl)-8-oxooctanoic acid are limited, the physical characteristics of similar compounds have been analyzed. For instance, the crystal structure and physical properties of related naphthalene-based molecules have been elucidated, shedding light on the potential physical properties of 8-(1-Naphthyl)-8-oxooctanoic acid.

Chemical Properties Analysis

The chemical properties, including reactivity and stability, of naphthalene derivatives are determined by their molecular structure. Investigations into the chemical behavior of similar compounds provide a basis for understanding the chemical properties of 8-(1-Naphthyl)-8-oxooctanoic acid. Research by Horaguchi et al. (1982) on the effects of substituents in the synthesis of naphtho[1,8-bc]furans illustrates how structural modifications can influence the chemical properties of naphthalene derivatives (Horaguchi, Hara, & Suzuki, 1982).

科学的研究の応用

Organic Light-Emitting Diodes (OLEDs)

- Scientific Field : Material Science .

- Application Summary : 1,8-naphthalimide derivatives are used as emissive materials in OLEDs . They demonstrate features such as mercury-free construction, wide viewing angle, superior color quality, and captivating flexibility .

- Methods of Application : The rational molecular design of 1,8-naphthalimide derivatives can offer promising results in achieving standard-light-emitting materials with a wide range of colors for OLED applications . They are used as luminescent host, dopant, hole-blocking, and electron-transporting materials .

- Results or Outcomes : These materials emit not only red, orange, green, and blue colors, but also function as white emitters, which can have an impact on reducing energy consumption .

Plant Growth Regulation

- Scientific Field : Agriculture and Botany .

- Application Summary : 1-naphthylacetic acid is a synthetic auxin used as a plant growth regulator .

- Methods of Application : It is used to control top fruit pre-harvest fruit drop, for fruitlet thinning, and for striking hard and softwood cuttings .

- Results or Outcomes : It has a low aqueous solubility and low volatility but may, under certain conditions, be persistent in soil systems . It is not expected to be persistent in aquatic systems .

Cellulose Fiber Formation

- Scientific Field : Plant Physiology .

- Application Summary : 1-Naphthaleneacetic acid (NAA) has been shown to greatly increase cellulose fiber formation in plants when paired with another phytohormone called gibberellic acid .

- Methods of Application : It is applied after blossom fertilization .

- Results or Outcomes : Increased amounts can actually have negative effects and cause growth inhibition to the development of plant crops .

Prevention of Premature Dropping and Thinning of Fruits

- Scientific Field : Agriculture and Botany .

- Application Summary : NAA has been understood to prevent premature dropping and thinning of fruits from stems .

- Methods of Application : It is applied after blossom fertilization .

- Results or Outcomes : It has been used on many different crops including apples, olives, oranges, potatoes, and various other hanging fruits .

Organic Electroluminescence Devices

- Scientific Field : Material Science .

- Application Summary : 1,8-naphthalimide derivatives have been used in organic electroluminescence devices . They demonstrate beneficial characteristics such as bright solid-state emission with good luminescence efficiencies, realizable color tunability, fast response time, less energy consumption, and facile fabrication to flat as well as large flexible displays with low cost and lightweight .

- Methods of Application : The two main requirements for an ETL material in an OLED is the presence of an electron-deficient π-system with good chemical and thermal stability . In recent years, optical, electrochemical and photoelectrical properties of electron-deficient 1,8-naphthalimide (NI) derivatives with planar rigid architecture have gained increasing attention of researchers .

- Results or Outcomes : These materials emit not only red, orange, green, and blue colors, but also function as white emitters, which can really have an impact on reducing the energy consumption .

Synthetic Auxin

- Scientific Field : Agriculture and Botany .

- Application Summary : 1-Naphthaleneacetic acid (NAA) is a synthetic auxin used as a plant growth regulator . It has a low aqueous solubility and low volatility but may, under certain conditions, be persistent in soil systems .

- Methods of Application : It is used for the vegetative propagation of plants from stem and leaf cuttings . It is also used for plant tissue culture .

- Results or Outcomes : It is moderately toxic to most biodiversity . NAA has a moderate oral toxicity .

Safety And Hazards

This involves identifying any risks associated with handling or exposure to the compound. It includes its toxicity, flammability, and environmental impact.

将来の方向性

This involves discussing potential future research involving the compound. This could include new synthetic methods, applications, or investigations into its properties.

特性

IUPAC Name |

8-naphthalen-1-yl-8-oxooctanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20O3/c19-17(12-3-1-2-4-13-18(20)21)16-11-7-9-14-8-5-6-10-15(14)16/h5-11H,1-4,12-13H2,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBOKWZXDDSWWIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C(=O)CCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90630254 | |

| Record name | 8-(Naphthalen-1-yl)-8-oxooctanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90630254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-(1-Naphthyl)-8-oxooctanoic acid | |

CAS RN |

101743-46-8 | |

| Record name | 8-(Naphthalen-1-yl)-8-oxooctanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90630254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4E)-4-[[2-[[(E)-(4,5-dioxo-1-phenyl-2-sulfanylidenepyrrolidin-3-ylidene)-phenylmethyl]amino]ethylamino]-phenylmethylidene]-1-phenyl-5-sulfanylidenepyrrolidine-2,3-dione](/img/structure/B9108.png)